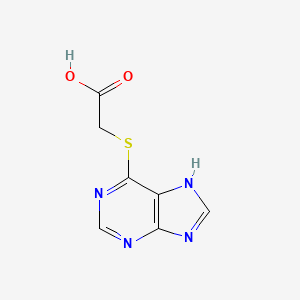

(9H-Purin-6-ylsulfanyl)-acetic acid

Descripción general

Descripción

(9H-Purin-6-ylsulfanyl)-acetic acid is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This compound is characterized by the presence of a purine moiety linked to an acetic acid group via a sulfanyl (thioether) linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Purin-6-ylsulfanyl)-acetic acid typically involves the reaction of purine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a purine derivative, such as 6-chloropurine, reacts with thioglycolic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product suitable for various applications.

Análisis De Reacciones Químicas

Formation of Hydrazide Derivatives

(9H-Purin-6-ylsulfanyl)-acetic acid reacts with hydrazine hydrate to form 2-(9H-purin-6-ylsulfanyl)acetohydrazide (B3):

-

Reaction : The ester intermediate (ethyl derivative) undergoes nucleophilic substitution with hydrazine in ethanol under reflux (4–5 hours) or microwave irradiation (3 minutes). This method achieves yields up to 92% .

-

Characterization :

Schiff Base Formation with Aldehydes

The hydrazide derivative undergoes condensation with aromatic aldehydes to form N’-[(substituted phenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazides (Schiff bases):

-

Reaction Conditions : Ethanol solvent, catalytic acetic acid, room temperature or reflux. Products precipitate within minutes .

-

Examples :

Table 2: Selected Schiff Base Derivatives

| Aldehyde Used | Product Color | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Yellow | 263 | 98 |

| 4-Hydroxybenzaldehyde | Off-white | 252 | 85 |

| 4-Chlorobenzaldehyde | White | 241 | 90 |

Complexation with Iodine for Antithyroid Activity

Schiff base derivatives form stable charge-transfer complexes with iodine, a key mechanism for antithyroid effects:

-

Stoichiometry : 1:1 (compound:iodine) confirmed via Job’s method .

-

Formation Constants (Kc) : Ranged from 120–450 L/mol, with higher values indicating stronger iodine sequestration .

Biological Relevance : These complexes inhibit thyroid hormone synthesis by reducing iodine availability, as demonstrated in vivo studies on Wistar rats .

Reactivity in Peptide Coupling

The carboxylic acid group enables amide bond formation with amino acids or peptides:

-

DCC/HOBt Method : this compound reacts with amines in DMF using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents.

-

Application : Synthesis of anticancer agents conjugated to amino acids via amide linkages .

Stability Under Hydrolytic Conditions

The compound undergoes hydrolysis in acidic or basic media:

-

Acidic Hydrolysis : Cleavage of the sulfanyl-acetamide bond at elevated temperatures.

-

Basic Hydrolysis : Degrades the purine ring system, forming thiourea derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that (9H-Purin-6-ylsulfanyl)-acetic acid exhibits antiviral properties, particularly against herpes viruses. Its derivatives have been tested for efficacy in inhibiting viral replication, showing potential as therapeutic agents for conditions such as herpes simplex virus infections .

Antithyroid Activity

Studies have demonstrated that derivatives of this compound possess significant antithyroid effects. In vitro tests showed these compounds could complex with iodine, indicating potential use in treating hyperthyroidism .

Cancer Research

The compound has been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics .

Mechanistic Studies

Mechanistic studies reveal that this compound acts on specific biological pathways:

- Enzyme Inhibition: It has been studied as an enzyme inhibitor, particularly targeting proteases involved in viral replication .

- Heat Shock Protein Inhibition: Some derivatives have been identified as inhibitors of heat shock proteins, which are crucial for cancer cell survival under stress conditions .

Data Tables

The following tables summarize key findings from various studies on this compound:

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of this compound showed a marked reduction in viral load in infected cell cultures. The compound was effective at low micromolar concentrations, indicating its potential as a therapeutic agent against viral infections.

Case Study 2: Antithyroid Activity

In vivo studies on male Wistar rats demonstrated that the administration of this compound derivatives resulted in significant hormonal changes indicative of reduced thyroid activity. Histological examinations confirmed alterations consistent with antithyroid effects .

Mecanismo De Acción

The mechanism of action of (9H-Purin-6-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-Mercaptopurine: A purine analog used in the treatment of leukemia.

Thioguanine: Another purine analog with anticancer properties.

Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.

Uniqueness

(9H-Purin-6-ylsulfanyl)-acetic acid is unique due to its specific structural features, particularly the sulfanyl-acetic acid linkage. This structural motif may confer distinct chemical and biological properties compared to other purine derivatives, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(9H-Purin-6-ylsulfanyl)-acetic acid, also known as 2-(9H-purin-6-ylsulfanyl)acetic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a purine derivative characterized by the presence of a sulfanyl group attached to the acetic acid moiety. The molecular formula is C_7H_8N_4O_2S, and it has a molecular weight of approximately 216.23 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound acts as a ligand, binding to specific sites on proteins, which alters their activity and subsequently affects cellular processes and biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which are critical in signaling pathways related to cell growth and differentiation.

- Antithyroid Activity : Research indicates that derivatives of this compound exhibit notable antithyroid effects. These compounds can complex with iodine, suggesting a mechanism that may inhibit thyroid hormone synthesis .

Antithyroid Effects

A study demonstrated that derivatives of this compound possess significant antithyroid activity. In vitro assays showed that these compounds effectively complex with iodine, inhibiting thyroid hormone production. In vivo studies conducted on male Wistar rats revealed hormonal variations indicating antithyroid potential, with statistical significance (p ≤ 0.05) .

Anticancer Potential

Some derivatives have been investigated for their anticancer properties, particularly in relation to their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival .

Case Studies

- Antithyroid Activity Study :

- Anticancer Efficacy :

Data Tables

| Activity Type | Compound Derivative | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antithyroid | 2-(9H-Purin-6-ylsulfanyl)acetohydrazide | 25 | Iodine complexation |

| Anticancer | 2-(9H-Purin-6-ylsulfanyl)acetate | 15 | Apoptosis induction |

Propiedades

IUPAC Name |

2-(7H-purin-6-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-4(13)1-14-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H2,(H,12,13)(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAVVSQWYLAGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352187 | |

| Record name | (9H-Purin-6-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-09-3 | |

| Record name | NSC20090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Purin-6-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.